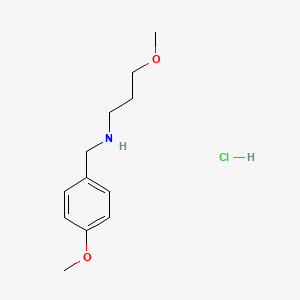

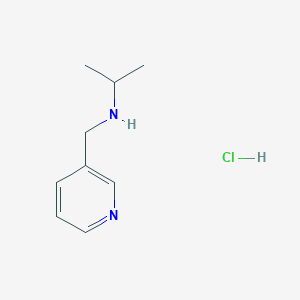

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

説明

“N-(Pyridin-3-ylmethyl)propan-2-amine” is a chemical compound with the empirical formula C9H14N2 . It is a heterocyclic building block and is typically provided in solid form .

Molecular Structure Analysis

The molecular weight of “N-(Pyridin-3-ylmethyl)propan-2-amine” is 150.22 . The SMILES string representation of the molecule isCC(C)NCC1=CC=CN=C1 , which represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis

“N-(Pyridin-3-ylmethyl)propan-2-amine” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is also very soluble in water .科学的研究の応用

Coordination Chemistry and Catalysis

Synthesis and Characterization of Metal Complexes : Studies have synthesized new Schiff base complexes and investigated their structure and properties. For example, a Zn(II) Schiff base complex was derived from the condensation of a new tripodal amine with 2-hydroxy-3-methoxybenzaldehyde, revealing a distorted square pyramidal environment around the Zn(II) ion (Rezaeivala, 2017). Similar studies have explored Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, showing the importance of arm length and inter- and intramolecular interactions in the formation of these complexes (Keypour et al., 2015).

Helical Coordination Polymers : Research into the self-assembly of AgX salts with flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-3-ylmethyl)pyridin-2-amine, resulted in the formation of helical silver(I) coordination polymers. These studies highlight the role of ligand conformation and metal-ligand interactions in constructing helical structures and their potential applications in material science (Zhang et al., 2013).

Catalytic Applications : The synthesis and evaluation of metal complexes as catalysts for polymerization and other chemical transformations have been a significant area of interest. For instance, the synthesis of a palladium complex using N-dodecyl-N-[(1E)-pyridin-2-ylmethylene]amine demonstrated its preliminary application as a catalyst for ethylene polymerization, producing high-density polyethylene under mild conditions (Chen et al., 2002).

Biomimetic Studies and Functional Models

- Mimicking Natural Enzymes : Diiron(III) complexes of tridentate 3N ligands, functioning as models for methane monooxygenases, showcased the effect of the capping ligand on the hydroxylation of alkanes. These studies are crucial for understanding how synthetic complexes can mimic the active sites of natural enzymes and their reaction mechanisms (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

“N-(Pyridin-3-ylmethyl)propan-2-amine” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is sold “as-is” without any warranty of fitness for a particular purpose . It should be handled with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h3-6,8,11H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKWPZMNKAVNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)

![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)

![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

amine hydrochloride](/img/structure/B3086245.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)

amine hydrochloride](/img/structure/B3086262.png)